1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-
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Overview
Description
2,4-O-Benzylidene-D-Threose is a chemical compound used primarily as a reagent in the synthesis of glycosphingolipids. It is a derivative of D-threose, a four-carbon sugar, and features a benzylidene protective group at the 2,4 positions. This compound is significant in various biochemical and synthetic applications due to its unique structure and reactivity .
Preparation Methods
2,4-O-Benzylidene-D-Threose can be synthesized through several methods. One common synthetic route involves the Wittig reaction of 2,4-dibromobenzaldehyde with potassium azide and phytosphingosine . Another method includes forming a stirred slurry of benzaldehyde and zinc chloride, followed by specific reaction conditions to yield the desired product . These methods are scalable for industrial production, ensuring high purity and yield.
Chemical Reactions Analysis
2,4-O-Benzylidene-D-Threose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents like methylmagnesium chloride (a Grignard reagent) can be used for substitution reactions
Major Products: These reactions often produce intermediates useful in further synthetic applications, such as nucleoside analogs with antitumor and antiviral properties.
Scientific Research Applications
2,4-O-Benzylidene-D-Threose is extensively used in scientific research, particularly in:
Mechanism of Action
The mechanism by which 2,4-O-Benzylidene-D-Threose exerts its effects involves its role as a precursor in the synthesis of glycosphingolipids. These lipids are crucial for cell membrane integrity and signaling. The compound interacts with specific enzymes and pathways involved in lipid biosynthesis, facilitating the formation of complex lipid structures .
Comparison with Similar Compounds
2,4-O-Benzylidene-D-Threose is unique due to its specific protective group and reactivity. Similar compounds include:
2,4-O-Benzylidene-D-Erythrose: Another derivative of a four-carbon sugar with similar protective groups.
2,4-O-Benzylidene-D-Galactose: Used in similar synthetic applications but derived from a different sugar.
1,32,4-Dibenzylidene-D-Sorbitol: Known for its self-assembly behavior and applications in materials science.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of 2,4-O-Benzylidene-D-Threose.
Properties
IUPAC Name |
5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXOIVORNNWRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431177 |
Source
|
Record name | 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6195-62-6 |
Source
|
Record name | 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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